molecular formula C8H8BrNO2 B025733 Methyl 4-amino-3-bromobenzoate CAS No. 106896-49-5

Methyl 4-amino-3-bromobenzoate

Cat. No.: B025733
CAS No.: 106896-49-5
M. Wt: 230.06 g/mol
InChI Key: AIUWAOALZYWQBX-UHFFFAOYSA-N
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Safety and Hazards

“Methyl 4-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action

It’s known that the compound has photoactive properties . In solution, the compound exhibits absorption bands in the visible region, which is a characteristic of ortho-fluoroazobenzenes . This suggests that the compound might interact with its targets through a photo-induced mechanism.

Result of Action

It’s known that the compound is photoactive in solution, suggesting that it may induce structural changes in the target molecules upon light exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-amino-3-bromobenzoate. For instance, the compound’s photoactivity is inhibited in a close-packed lattice, suggesting that the physical state of the compound (solid vs. solution) can affect its photoactive properties . Additionally, safety data sheets indicate that the compound may cause skin, eye, and respiratory irritation, suggesting that exposure conditions can influence its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-bromobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed:

Comparison with Similar Compounds

Comparison: Methyl 4-amino-3-bromobenzoate is unique due to the specific positioning of the amino and bromine groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it more susceptible to nucleophilic substitution reactions compared to its isomers . Additionally, the amino group at the fourth position can participate in hydrogen bonding, affecting its interactions with biological molecules .

Properties

IUPAC Name

methyl 4-amino-3-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUWAOALZYWQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363932
Record name Methyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106896-49-5
Record name Methyl 4-amino-3-bromobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106896-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-3-bromobenzoate
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